molecular formula C22H21N3O3S B1676636 ML141

ML141

カタログ番号: B1676636
分子量: 407.5 g/mol
InChIキー: QBNZBMVRFYREHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ML141の合成には、ピラゾール環の形成とそれに続くスルホンアミドの形成を含むいくつかの段階が含まれます。詳細な合成経路と反応条件は通常、製造元によって機密情報として扱われ、製造元によってわずかに異なる場合があります。一般的なアプローチには、次の手順が含まれます。

This compoundの工業生産方法は広く公開されていませんが、大規模生産向けに最適化された同様の合成経路が含まれている可能性があります。

化学反応の分析

ML141は、次のものを含むいくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、強力な酸化剤または還元剤、および置換反応を促進するさまざまな触媒が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、次のものを含む、幅広い科学研究への応用を持っています。

科学的研究の応用

Cancer Research

ML141 has shown promise in inhibiting cancer cell migration and proliferation. In vitro studies have demonstrated its effectiveness against various cancer types:

  • Ovarian Cancer : this compound inhibits ovarian cancer cell migration with an effective concentration (EC50) of approximately 2.1 μM, indicating its potential as a therapeutic agent in managing ovarian malignancies .
  • Neuroblastoma : The compound protects against apoptosis induced by metformin in neuroblastoma cells, enhancing the efficacy of other chemotherapeutic agents like caffeine by modulating cell death pathways .
  • Breast Cancer : In mouse models with MDA-MB 231-derived tumors, this compound inhibited tumor growth by suppressing Cdc42 activity, thereby improving the effectiveness of tamoxifen treatment .

Stem Cell Research

This compound has been investigated for its role in promoting differentiation in stem cells:

  • Hepatocyte Differentiation : Research indicates that this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells by modulating the Wnt5a/PI3K/miR-122 signaling pathway. This suggests its utility in regenerative medicine and liver-related therapies .

Infectious Disease Management

The compound has also been evaluated for its effects on bacterial infections:

  • Klebsiella pneumoniae : this compound demonstrated a dose-dependent reduction in the invasion of Klebsiella pneumoniae, indicating potential applications in combating bacterial infections .
  • Granulocyte Colony-Stimulating Factors : It was found to increase the mobilization of hematopoietic stem and progenitor cells when induced by granulocyte colony-stimulating factors, suggesting a role in enhancing immune responses during infections .

Mechanistic Insights

The mechanism of action for this compound primarily involves the inhibition of Cdc42 GTPase activity. By binding to Cdc42, this compound disrupts its interaction with downstream effectors involved in signaling pathways that regulate cell shape and movement. This selectivity is crucial as it allows for targeted therapeutic interventions without significantly affecting other Rho family members like Rac1 and RhoA .

Data Table: Summary of this compound Applications

Application AreaTarget Cell TypeMechanism of ActionKey Findings
Cancer ResearchOvarian CancerInhibition of Cdc42 GTPaseReduces cell migration (EC50 = 2.1 μM)
NeuroblastomaProtection against apoptosisEnhances effects of caffeine
Breast CancerTumor growth inhibitionSynergizes with tamoxifen
Stem Cell DifferentiationHuman Adipose-Derived MSCsModulates Wnt5a/PI3K/miR-122 pathwayPromotes hepatocyte differentiation
Infectious DiseaseHematopoietic Stem CellsEnhances mobilization via granulocyte factorsIncreases stem/progenitor cell mobilization
Klebsiella pneumoniaeReduces bacterial invasionDose-dependent inhibition

Case Studies and Research Findings

  • Inhibition Mechanisms : A study detailed how this compound selectively inhibits Cdc42 over other Rho GTPases, emphasizing its potential for targeted therapies without off-target effects .
  • Stem Cell Differentiation : Another research highlighted the role of Cdc42 in aging and its impact on stem cell functionality, where this compound was shown to enhance differentiation processes crucial for liver function restoration .
  • Cancer Treatment Synergies : A comprehensive analysis indicated that combining this compound with existing chemotherapeutics could lead to improved outcomes in cancer therapies, particularly by enhancing drug effectiveness through Cdc42 inhibition .

作用機序

ML141は、RhoファミリーのGTPaseであるCdc42タンパク質の異所性部位に結合することにより、その効果を発揮します。この結合はCdc42のコンフォメーション変化を引き起こし、それが下流のエフェクターと相互作用するのを防ぎます。 その結果、this compoundは、フィロポディアの形成、細胞移動、シグナル伝達など、Cdc42媒介プロセスを阻害します . 関連する分子標的および経路には、肝細胞の分化やその他の細胞プロセスにおいて重要な役割を果たすWnt5a/PI3K/miR-122経路が含まれます .

類似の化合物との比較

This compoundは、他のRhoファミリーGTPase阻害剤と比較して、Cdc42に対する高い特異性と選択性で独特です。類似の化合物には、次のものが含まれます。

This compoundは、その可逆的かつ非競合的な阻害メカニズムにより際立っており、有意なオフターゲット効果なしにCdc42媒介プロセスを研究するための貴重なツールとなっています .

生物活性

ML141, chemically known as 4-[4,5-Dihydro-5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl]benzenesulfonamide, is a potent allosteric inhibitor of the Rho GTPase Cdc42. Its selective inhibition of Cdc42 has significant implications for various biological processes and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic uses.

This compound functions primarily as a non-competitive inhibitor of Cdc42 with an EC50 value of approximately 2.1 μM. It selectively inhibits Cdc42 over other Rho GTPases such as Rac1 and Rab2, making it a valuable tool for studying the specific roles of Cdc42 in cellular functions . The compound interferes with nucleotide binding to Cdc42, thereby disrupting its signaling pathways involved in cell adhesion, cytoskeletal arrangement, and motility .

Inhibition of Hepatocyte Differentiation

Recent studies have demonstrated that this compound enhances the hepatocyte differentiation of human adipose-derived stem cells (hADSCs) from aged donors. The treatment with this compound resulted in a significant decrease in Cdc42-GTP levels and promoted the expression of hepatic genes such as albumin and cytochrome P450 enzymes. This suggests that this compound can reverse age-related impairments in stem cell differentiation by modulating key signaling pathways including Wnt5a/PI3K/miR-122 .

Impact on Cancer Cell Migration

This compound has shown efficacy in inhibiting the migration of ovarian cancer cells in vitro. By selectively targeting Cdc42, this compound disrupts the cellular mechanisms that facilitate cancer cell motility, indicating its potential as an anti-metastatic agent . This effect is particularly relevant in the context of cancer therapy, where inhibiting metastasis is crucial for improving patient outcomes.

Study on Aged hADSCs

In a controlled study involving hADSCs isolated from 61 women of varying ages, this compound was administered during two phases: initiation (days -2 to 14) and maturation (days 14 to 28). The results indicated that this compound significantly improved the differentiation potential of aged hADSCs into hepatocyte-like cells, as evidenced by enhanced gene expression related to liver function and increased production of albumin .

Parameter Control This compound (D−2/14) This compound (D14/28)
Cdc42-GTP LevelsHighLowModerate
Hepatic Gene ExpressionLowHighModerate
Albumin ProductionLowHighModerate
Cell ViabilityNormalIncreasedIncreased

Study on Ovarian Cancer Cells

In another study focusing on ovarian cancer cell lines, this compound was found to suppress cell migration significantly. The inhibition was associated with alterations in the cytoskeletal dynamics regulated by Cdc42, demonstrating the compound's utility in cancer research .

特性

IUPAC Name

4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-28-19-11-7-17(8-12-19)22-15-21(16-5-3-2-4-6-16)24-25(22)18-9-13-20(14-10-18)29(23,26)27/h2-14,22H,15H2,1H3,(H2,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNZBMVRFYREHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML141
Reactant of Route 2
Reactant of Route 2
ML141
Reactant of Route 3
Reactant of Route 3
ML141
Reactant of Route 4
ML141
Reactant of Route 5
ML141
Reactant of Route 6
ML141

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。